N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Description

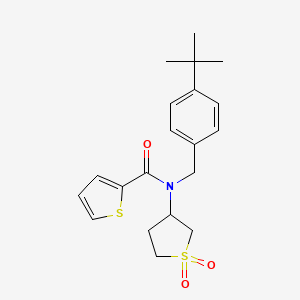

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide (molecular formula: C₂₆H₂₉NO₅S; molecular weight: 467.58 g/mol) is a carboxamide derivative featuring a thiophene-2-carboxamide core substituted with a 4-tert-butylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety . The tert-butyl group confers steric bulk and hydrophobicity, while the sulfone (dioxido) group enhances polarity and metabolic stability. This compound is part of the BH series of small molecules, which are often explored for pharmacological applications due to their modular substituent patterns .

Properties

Molecular Formula |

C20H25NO3S2 |

|---|---|

Molecular Weight |

391.6 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C20H25NO3S2/c1-20(2,3)16-8-6-15(7-9-16)13-21(17-10-12-26(23,24)14-17)19(22)18-5-4-11-25-18/h4-9,11,17H,10,12-14H2,1-3H3 |

InChI Key |

QVZSVLVYXRRBJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the thiophene derivative with an appropriate amine, such as 4-tert-butylbenzylamine, under dehydrating conditions.

Formation of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidotetrahydrothiophene structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and the dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The dioxidotetrahydrothiophene moiety could be involved in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

BH52030: Chromene-2-carboxamide Analog

BH52030 (C₂₄H₂₅NO₆S, MW: 455.52 g/mol) replaces the thiophene ring with a 7-methyl-4-oxo-4H-chromene system and substitutes the tert-butyl group with a 4-ethoxybenzyl group . Key differences:

- Chromene vs.

- Ethoxy vs.

Benzofuran-2-carboxamide Derivative

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide (C₂₄H₂₆NO₆S, MW: 468.53 g/mol) features a benzofuran core with 3,6-dimethyl substituents and a 4-ethoxybenzyl group . Key distinctions:

- Benzofuran vs. Thiophene : Benzofuran’s oxygen heteroatom enhances hydrogen-bonding capacity, while thiophene’s sulfur may influence electronic properties.

- Dimethyl Substituents : The 3,6-methyl groups increase lipophilicity (higher logP) compared to the unsubstituted thiophene in the target compound .

Thiourea-Based Analog

1-Benzoyl-3-(4-n-butylphenyl)thiourea (C₁₈H₂₀N₂OS, MW: 318.43 g/mol) replaces the carboxamide with a thiourea group but retains aromatic substituents .

- Thiourea vs.

Hypothesized Property Comparisons

Implications of Substituent Effects

Biological Activity

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiophene ring, which is known for its diverse biological properties. The molecular formula can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S₂

- Molecular Weight : 373.52 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing thiophene rings possess antimicrobial properties. The specific interactions of this compound with microbial membranes may disrupt their integrity, leading to cell death.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has been noted to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference Source |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of the compound demonstrated significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting a promising alternative for treatment.

Case Study 2: Anticancer Potential

In vitro experiments on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.